2-Methylpentyl 2-methylisocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentyl 2-methylisocrotonate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 2-methylisocrotonic acid and 2-methylpentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpentyl 2-methylisocrotonate can be synthesized through the esterification reaction between 2-methylisocrotonic acid and 2-methylpentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylpentyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: 2-Methylisocrotonic acid and 2-methylpentanol.
Reduction: 2-Methylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methylpentyl 2-methylisocrotonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylpentyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-methylisocrotonic acid and 2-methylpentanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl 2-methylisocrotonate
- 2-Methylallyl 2-methylisocrotonate
- 3-Methylpentyl 2-methylisocrotonate
Uniqueness
2-Methylpentyl 2-methylisocrotonate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
83783-81-7 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-methylpentyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h6,9H,5,7-8H2,1-4H3/b10-6- |
InChI Key |
SXXTZKDMFMLOCG-POHAHGRESA-N |
Isomeric SMILES |
CCCC(C)COC(=O)/C(=C\C)/C |
Canonical SMILES |
CCCC(C)COC(=O)C(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.